
Dipotassium hexyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula ( \text{C}6\text{H}{13}\text{O}_4\text{P}\text{K}_2 ). It is a potassium salt of hexyl phosphate, where two potassium ions are bonded to the phosphate group. This compound is known for its solubility in water and its use in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2 \text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form the dipotassium salt. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dipotassium hexyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can participate in substitution reactions where the hexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at room temperature.
Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Substitution: Often involves the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide.
Major Products
Hydrolysis: Produces hexyl alcohol and potassium phosphate.
Esterification: Forms hexyl esters and water.
Substitution: Results in the formation of substituted phosphates and potassium halides.
科学研究应用
Dipotassium hexyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
相似化合物的比较
Similar Compounds
Dipotassium phosphate: ( \text{K}_2\text{HPO}_4 )
Monopotassium phosphate: ( \text{KH}_2\text{PO}_4 )
Tripotassium phosphate: ( \text{K}_3\text{PO}_4 )
Uniqueness
Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts distinct hydrophobic properties compared to other potassium phosphates. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and emulsifiers.
属性
| 37242-45-8 | |
分子式 |
C6H13K2O4P |
分子量 |
258.34 g/mol |
IUPAC 名称 |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI 键 |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


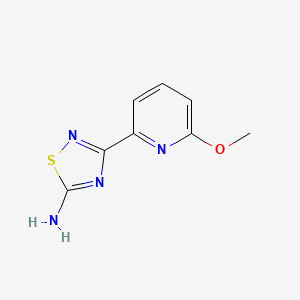
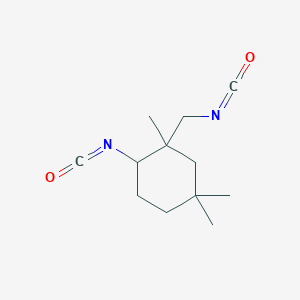
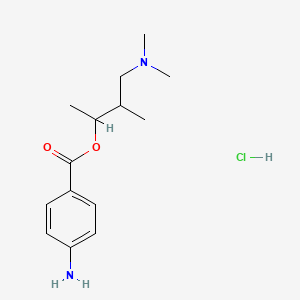

![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
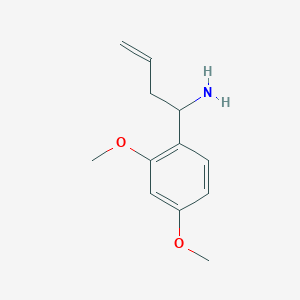
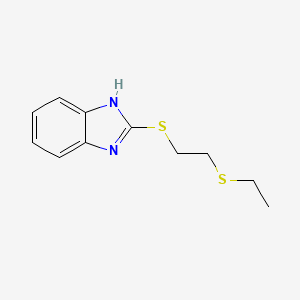
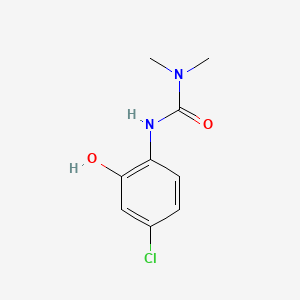
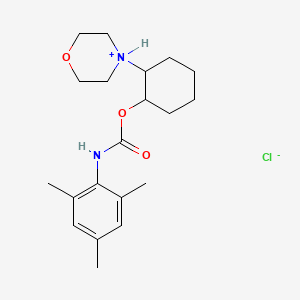
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)

